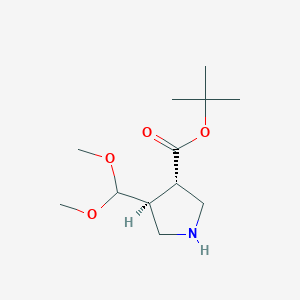

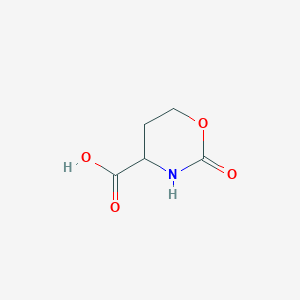

ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate is a series of novel compounds synthesized from the reactions of benzothiazole, 2-methylbenzothiazole, or 2,5-dimethylbenzothiazole and ethyl bromocyanoacetate with indole derivatives . It is also known as ethyl 2-(2-methyl-1H-indol-3-yl)acetate .

Synthesis Analysis

The synthesis of this compound involves a three-component reaction of benzothiazole, 2-methylbenzothiazole, or 2,5-dimethylbenzothiazole and ethyl bromocyanoacetate with indole derivatives. The reactions proceeded in acetone as a solvent under reflux for 5 hours in good yields .Molecular Structure Analysis

The molecular formula of ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate is C13H13NO3 . The average mass is 231.25 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are multi-component reactions (MCRs), which are economically and environmentally beneficial to the industry . These reactions are perfectly applicable to organic synthesis and agrochemical chemistry .Physical And Chemical Properties Analysis

The molecular weight of ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate is 231.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications

Pharmaceutical Drug Synthesis

The indole moiety is a prevalent structure in many pharmaceutical drugs. The compound can be used as a precursor in the synthesis of drugs that target a wide range of diseases. For instance, indole derivatives have been shown to possess antiviral , anti-inflammatory , anticancer , and antimicrobial properties . The ethyl ester group in the compound could be involved in reactions to form prodrugs or active metabolites.

Enzyme Inhibition

Compounds containing the indole ring have been reported to inhibit various enzymes. For example, they can act as carbonic anhydrase inhibitors , which have applications in treating conditions like glaucoma . The compound could be explored for its potential to inhibit other enzymes relevant to disease processes.

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the sources, indole derivatives are known to exhibit numerous biological activities, including anti-inflammatory, anticancer, antimicrobial, antitumor, Alzheimer, antibacterial, antiallergic, and antioxidant effects .

Future Directions

The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a key area of research . Given the biological activities exhibited by indole derivatives, ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate and similar compounds could potentially play a role in this research .

properties

IUPAC Name |

ethyl 2-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-3-21-12(18)8-16-15(20)14(19)13-9(2)17-11-7-5-4-6-10(11)13/h4-7,17H,3,8H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUMUEOLVLWRQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(5-Amino-1H-[1,2,4]triazol-3-YL)-piperidin-4-YL]-carbamic acid tert-BU+](/img/structure/B2873250.png)

![3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2873255.png)

![6-chloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide](/img/structure/B2873256.png)

![N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2873259.png)

![(2R,6S)-4,6-Bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B2873262.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2873267.png)

![3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide](/img/structure/B2873269.png)